Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

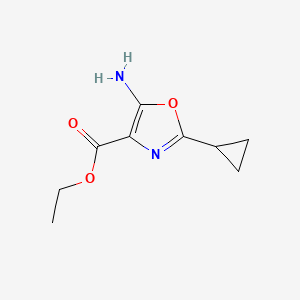

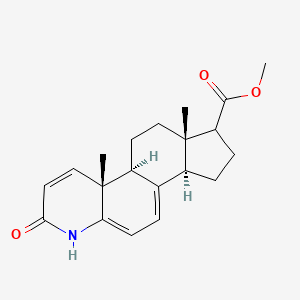

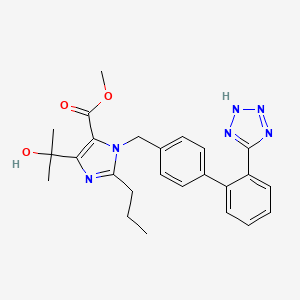

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a biochemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is 1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 . This code provides a specific description of the molecule’s structure.

Physical And Chemical Properties Analysis

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Applications De Recherche Scientifique

Overview of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in Research

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate is a compound that has been explored in various scientific research contexts, particularly in the synthesis of N-heterocycles, which are crucial structural motifs in many natural products and pharmaceuticals. While the specific compound "Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate" was not directly highlighted in the research findings, related compounds and their applications offer insights into potential research directions and applications.

Applications in N-heterocycle Synthesis

Chiral sulfinamides, closely related to the tert-butyl compound , have been extensively used in the stereoselective synthesis of amines and their derivatives. Tert-butanesulfinamide, for example, has emerged as the gold standard among chiral auxiliaries, providing general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds represent the structural motif of many natural products and therapeutically applicable compounds, highlighting the importance of research in this area (Philip et al., 2020).

Environmental and Biodegradation Studies

While the direct application of Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate in environmental studies was not identified, related studies on tert-butyl compounds, such as ethyl tert-butyl ether (ETBE) and methyl tert-butyl ether (MTBE), have been extensively reviewed. These studies focus on the biodegradation and fate of these compounds in soil and groundwater, which may provide insights into the environmental behavior of structurally related tert-butyl compounds. The degradation mechanisms, microbial pathways, and the potential for bioaugmentation and biostimulation strategies offer valuable perspectives for environmental management and remediation efforts (Thornton et al., 2020).

Insights into Pyrrolidine Derivatives in Drug Discovery

The pyrrolidine ring, a core element in Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate, is widely utilized in medicinal chemistry. Pyrrolidine derivatives, including prolinol and its analogs, are explored for their potential in creating biologically active compounds. The versatility of the pyrrolidine scaffold in drug discovery, allowing for the exploration of pharmacophore space and contributing to the stereochemistry of molecules, underscores the significance of this compound class in developing novel therapeutics. This review on pyrrolidine in drug discovery encapsulates the diverse bioactive molecules characterized by the pyrrolidine ring, highlighting its critical role in the synthesis of new compounds with therapeutic potential (Li Petri et al., 2021).

Safety and Hazards

The safety information for Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate indicates that it may be harmful if swallowed and may cause an allergic skin reaction . It may also cause eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . If on skin, wash with plenty of soap and water .

Propriétés

IUPAC Name |

tert-butyl N-[(3R,5S)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYPGXBZFDWCPC-SFYZADRCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(NC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@H](NC1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (3R,5S)-5-(hydroxymethyl)pyrrolidin-3-ylcarbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[2-(2-Mercaptoethoxy)ethoxy]ethoxy]acetic Acid](/img/structure/B568881.png)